Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate the development and activation of B cells and other immune cells.
Wirkmechanismus
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate selectively inhibits the activity of BTK, a non-receptor tyrosine kinase that plays a critical role in the signaling pathways downstream of the B-cell receptor and other immune receptors. BTK activation leads to the activation of downstream pathways such as the PI3K/AKT and NF-κB pathways, which promote cell survival, proliferation, and differentiation. Inhibition of BTK by Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate blocks these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has been shown to modulate the immune system by inhibiting B-cell activation, proliferation, and differentiation, and by reducing the production of cytokines and chemokines. Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has also been shown to inhibit platelet aggregation and thrombus formation, which may have implications for the treatment of thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate is a potent and selective inhibitor of BTK, with favorable pharmacokinetic properties and good oral bioavailability. It has been shown to be well-tolerated in preclinical and clinical studies, with manageable side effects such as diarrhea, nausea, and fatigue. However, like any experimental drug, Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has some limitations for lab experiments, such as its cost and availability, the need for specialized equipment and expertise for its synthesis and characterization, and the need for appropriate controls and assays to validate its effects.
Zukünftige Richtungen
There are several potential future directions for the development and application of Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate. These include:
1. Combination therapy: Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has shown synergistic effects with other drugs such as venetoclax and rituximab, and may have potential for combination therapy with other targeted agents or immunotherapies.
2. Biomarker identification: Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate may have differential effects on different subtypes of cancer or immune cells, and biomarkers for patient selection and monitoring may be useful.
3. Resistance mechanisms: Resistance to BTK inhibitors is a common problem in cancer therapy, and understanding the mechanisms of resistance to Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate may help to develop strategies to overcome it.
4. Novel indications: Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate may have potential for the treatment of other diseases such as autoimmune disorders, inflammatory diseases, and viral infections, based on its effects on the immune system and platelet function.
In conclusion, Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate is a promising small molecule inhibitor with potential for the treatment of various types of cancer and other diseases. Its selective inhibition of BTK and modulation of the immune system make it an attractive target for further research and development.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has been extensively studied in preclinical models of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and to enhance the antitumor activity of other drugs such as rituximab and venetoclax. Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has also been evaluated in clinical trials for the treatment of relapsed or refractory B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma.
Eigenschaften
IUPAC Name |
tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)11-4-5-12(17)13(18)10-11/h4-5,10,21H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWECDQPIMZIVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678139 | |
Record name | tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
CAS RN |
871112-36-6 | |
Record name | tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.